molecular formula C8H10N2O B2675377 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 1256805-71-6

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B2675377
CAS No.: 1256805-71-6
M. Wt: 150.181
InChI Key: SEFUFJNUFYWOOC-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is complex. It has a molecular weight of 230.65 . The InChI code for this compound is 1S/C9H10N2O3.ClH/c1-14-7-3-2-5-4-6 (9 (12)13)10-8 (5)11-7 .


Physical And Chemical Properties Analysis

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 230.65 . The compound should be stored in an inert atmosphere and under -20C .

Scientific Research Applications

Synthesis for Agrochemical and Medicinal Compound Preparation

One study discusses the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, which are useful adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This process highlights the versatility of methoxy-substituted pyrrolopyridine derivatives in synthesizing complex molecules with potential applications in various chemical sectors.

Pharmaceutical Research Applications

Derivatives of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine have been investigated for their pharmaceutical applications. For example, 6,7-dihydro-5H-cyclopenta[b] pyridine, a compound related to the core structure, is utilized in research for pharmaceuticals, bactericides, antimicrobials, and synthesis of plant protection agents. It is also used in the production of fourth-generation Cefpirome, highlighting its significance in medicinal chemistry (Fu Chun, 2007).

Advanced Organic Synthesis Techniques

Research into the synthesis of new enantiopure bicyclic 1,2‐oxazines via addition of lithiated methoxyallene to chiral cyclic nitrones illustrates the compound's role in creating complex organic structures with high diastereoselectivity (Pulz et al., 2003). This work demonstrates the compound's utility in synthesizing structures relevant for further pharmaceutical development.

Chemical Structure and Stability Analysis

Analytical studies focusing on the molecular structure, such as X-ray and spectroscopic analysis of pyridine derivatives, contribute to understanding the chemical properties and potential reactivity of this compound derivatives (Cetina et al., 2010). Such analyses are crucial for designing new compounds with desired properties for specific applications.

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine involves binding to the DNA of replicating cells . This inhibits the function of these cells and has been shown to have selectivity for cancer cells over normal cells .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-3H,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUFJNUFYWOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CCN2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256805-71-6
Record name 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine
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